Anthrarufin
Description
Historical Context and Discovery within Anthraquinone (B42736) Chemistry
The story of 1,5-Dihydroxyanthraquinone is intrinsically linked to the broader history of anthraquinone chemistry, which began in earnest in the 19th century with the isolation of alizarin (B75676) (1,2-dihydroxyanthraquinone) from madder root. The synthetic production of alizarin by Carl Gräbe and Carl Liebermann in 1869 marked a turning point, launching the era of synthetic dyes and diminishing reliance on natural sources.
Following this breakthrough, extensive research into the synthesis of various anthraquinone derivatives began. 1,5-Dihydroxyanthraquinone emerged as a significant isomer within this class. Early production methods involved the sulfonation of anthraquinone, followed by hydrolysis. chembk.com For instance, 1,5-Dihydroxyanthraquinone can be prepared from 1,5-anthraquinonedisulfonic acid by replacing the sulfonic acid groups. chemicalbook.com Another method involves the direct replacement of nitro groups from 1,5-dinitroanthraquinone. chemicalbook.com A notable synthesis involves the condensation of meta-hydroxybenzoic acid in a molten mixture of aluminum chloride and sodium chloride, a process patented to provide good yields of Anthrarufin, distinguishing it from other methods that predominantly produced the 2,6-isomer. google.com These synthetic advancements established 1,5-Dihydroxyanthraquinone as a crucial intermediate in the manufacturing of a wide range of dyestuffs, including alizarin and indanthrene (B7773128) dyes. chemicalbook.comlookchem.com
Significance of 1,5-Dihydroxyanthraquinone as a Research Target
The significance of 1,5-Dihydroxyanthraquinone extends far beyond its historical role as a dye intermediate. Its rigid, planar structure and the presence of two hydroxyl groups make it a versatile molecule for a multitude of research applications.
In Medicinal Chemistry: The anthraquinone scaffold is present in numerous compounds with recognized biological activities. ontosight.ai Researchers have investigated 1,5-Dihydroxyanthraquinone and its derivatives for a range of potential therapeutic uses. Studies have explored its potential as an inhibitor of nitric oxide (NO) synthase, as a potential antimalarial agent, and as a non-peptidic inhibitor of HIV-1 proteinase. chemicalbook.comchemdad.com The core structure is a key pharmacophore, and modifying it allows for the synthesis of new derivatives with targeted biological activities, including potential anticancer properties. ontosight.aievitachem.com
In Materials Science and Electronics: The unique electronic and optical properties of dihydroxyanthraquinones have made them attractive candidates for applications in organic electronics. acs.org Theoretical and experimental studies have examined how the position of the hydroxyl groups influences the molecule's electronic structure, such as its HOMO/LUMO energy levels. acs.org This research is crucial for designing new organic semiconductor materials for applications like organic solar cells. acs.org Furthermore, 1,5-Dihydroxyanthraquinone has been specifically engineered for use in high-capacity aqueous organic redox flow batteries (AORFBs). d-nb.inforesearchgate.net Its distinct hydrogen bonding structure provides stability during electrochemical reactions, making it a promising anolyte material for energy storage systems. d-nb.inforesearchgate.net
As a Chemical Intermediate and Ligand: 1,5-Dihydroxyanthraquinone continues to be a vital building block in synthetic chemistry. It serves as a key intermediate for producing disperse blue dyes and vat dyes. chemicalbook.comchemdad.com Its ability to form metal complexes has also been studied, where it can act as a ligand, binding to metal ions. researchgate.net This property is relevant in the development of new catalysts and functional materials.
Scope and Objectives of Current Research on 1,5-Dihydroxyanthraquinone
Contemporary research on 1,5-Dihydroxyanthraquinone is multifaceted, driven by the demand for sustainable technologies, advanced materials, and novel therapeutics.
A major focus is on "green chemistry" and sustainable production methods. Researchers are exploring bio-based feedstocks and more environmentally friendly synthesis routes to reduce the ecological footprint associated with its production. pmarketresearch.com
In materials science , the objective is to harness the molecule's unique properties for next-generation electronics. Current investigations focus on modifying the molecular structure to fine-tune its electronic and optical properties for specific applications, such as semiconductors in organic electronics. acs.org A significant area of research is its application in energy storage, specifically in improving the capacity and cycling stability of AORFBs. d-nb.inforesearchgate.net Molecular engineering strategies are being employed to prevent degradation and enhance performance. d-nb.info
In supramolecular chemistry , studies are delving into the intra- and intermolecular forces that govern the self-assembly of anthraquinone derivatives. mdpi.com Understanding these interactions is key to designing and creating new nanoscale structures with desired features.
The exploration of its biological activity also continues, with studies investigating new derivatives for potential use as antineoplastic agents and other therapeutic applications. evitachem.com
Data Tables
Table 1: Chemical and Physical Properties of 1,5-Dihydroxyanthraquinone
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₁₄H₈O₄ | lookchem.com |
| Molar Mass | 240.21 g/mol | biosynth.com |
| Melting Point | 279-280 °C (decomposes) | lookchem.comchemdad.com |
| Appearance | Yellow to Green Solid | chemicalbook.comchemdad.com |
| CAS Number | 117-12-4 | lookchem.com |
| Solubility | Soluble in benzene, nitrobenzene; slightly soluble in ethanol, acetic acid, ether. | chembk.com |
Table 2: Key Research Applications of 1,5-Dihydroxyanthraquinone
| Research Area | Specific Application / Focus | Key Findings / Significance | Source(s) |
|---|---|---|---|
| Dye Chemistry | Intermediate for disperse blue and vat dyes. | Foundational role in the synthetic dye industry. | chemicalbook.comchemdad.com |
| Medicinal Chemistry | Potential inhibitor of HIV-1 proteinase; potential antimalarial agent. | Scaffold for developing new therapeutic agents. | chemicalbook.comlookchem.com |
| Materials Science | Anolyte in Aqueous Organic Redox Flow Batteries (AORFBs). | Molecular engineering improves stability and capacity for energy storage. | d-nb.inforesearchgate.net |
| Organic Electronics | Potential organic semiconductor material. | Structural modifications can tune electronic properties for solar cells. | acs.org |
| Analytical Chemistry | Reagent for the detection of certain metal ions (e.g., Ca, Ba). | Forms insoluble lakes with specific cations. | lookchem.comchemdad.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-dihydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c15-9-5-1-3-7-11(9)14(18)8-4-2-6-10(16)12(8)13(7)17/h1-6,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPICKYUTICNNNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC=C3)O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051594 | |
| Record name | 1,5-Dihydroxyanthraquinone | |
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Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
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Physical Description |
Green to yellow solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS] | |
| Record name | Anthrarufin | |
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CAS No. |
117-12-4 | |
| Record name | Anthrarufin | |
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| Record name | Anthrarufin | |
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| Record name | Anthrarufin | |
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| Record name | 9,10-Anthracenedione, 1,5-dihydroxy- | |
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| Record name | 1,5-Dihydroxyanthraquinone | |
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| Record name | 1,5-dihydroxyanthraquinone | |
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| Record name | ANTHRARUFIN | |
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Synthetic Methodologies and Reaction Pathways for 1,5 Dihydroxyanthraquinone
Classical and Contemporary Synthesis Approaches
The preparation of 1,5-Dihydroxyanthraquinone can be achieved through several distinct reaction pathways, including Friedel-Crafts reactions, Diels-Alder cycloadditions, and various condensation methods. These approaches often begin with simple benzene derivatives or substituted anthraquinones and involve multi-step processes to build the target tricyclic aromatic structure with the desired hydroxylation pattern.
Friedel-Crafts Reaction-Based Syntheses of 1,5-Dihydroxyanthraquinone
A notable regioselective synthesis of 1,5-Dihydroxyanthraquinone utilizes classical Friedel-Crafts chemistry, starting from inexpensive materials like 1,4-dimethoxybenzene (B90301) under mild conditions. ijcce.ac.irijcce.ac.ir This multi-step approach ensures precise control over the substituent positions on the final anthraquinone (B42736) core.
The pathway begins with the Friedel-Crafts acylation of 1,4-dimethoxybenzene with succinic anhydride to form 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid. The keto group of this intermediate is then reduced. A second Friedel-Crafts reaction is performed to introduce another butanoic acid chain at the para-position, yielding 4-[4-(3-carboxypropyl)-2,5-dimethoxyphenyl]butanoic acid. Subsequent reduction and a double intramolecular Friedel-Crafts acylation (cyclization) produces the tricyclic diketone skeleton. The final steps involve demethylation of the methoxy groups to hydroxyl groups, followed by aromatization to yield 1,5-Dihydroxyanthraquinone. ijcce.ac.ir
| Step | Reactants | Key Reagents/Conditions | Intermediate Product |
|---|---|---|---|
| 1 | 1,4-Dimethoxybenzene, Succinic Anhydride | AlCl₃ (Friedel-Crafts Acylation) | 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid |
| 2 | 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid | Triethylsilane (TES), Trifluoroacetic acid (TFA) (Reduction) | 4-(2,5-dimethoxyphenyl)butanoic acid |
| 3 | 4-(2,5-dimethoxyphenyl)butanoic acid | Friedel-Crafts Reaction | 4-[4-(3-carboxypropyl)-2,5-dimethoxyphenyl]butanoic acid |
| 4 | Diacid intermediate from Step 3 | Intramolecular Acylation (Cyclization) | 1,2,3,4,5,6,7,8-octahydro-9,10-dimethoxy-1,5-anthracenedione |
| 5 | Octahydro-dimethoxy-anthracenedione | Boron tribromide (Demethylation) | 1,2,3,4,5,6,7,8-octahydro-9,10-dihydroxy-1,5-anthracenedione |
| 6 | Octahydro-dihydroxy-anthracenedione | Aerial Oxidation (Aromatization) | 1,5-Dihydroxyanthraquinone |
Diels-Alder Strategy in 1,5-Dihydroxyanthraquinone Synthesis
The Diels-Alder reaction, a powerful tool for forming six-membered rings, provides another strategic route to the anthraquinone skeleton. ijcce.ac.ir This approach typically involves the [4+2] cycloaddition of a substituted diene with a suitable dienophile, such as a naphthoquinone derivative. iastate.edu
In one pathway, a quinone intermediate is reacted with a diene, such as 1-[(trimethylsilyl)oxy]butadiene, to form the Diels-Alder adduct. iastate.edu This initial cycloadduct contains the foundational tricyclic structure. Subsequent oxidation of this adduct leads to the aromatization of the newly formed ring, yielding the stable anthraquinone system. The specific substitution pattern of the starting quinone and diene dictates the final regiochemistry, allowing for the targeted synthesis of the 1,5-dihydroxy substitution pattern. iastate.edu While effective, a potential disadvantage of this strategy can be the cost of the starting materials. ijcce.ac.ir
Anionic Condensation Routes to 1,5-Dihydroxyanthraquinone
Anionic condensations represent another class of reactions employed for the synthesis of anthraquinone structures. ijcce.ac.ir These methods generally involve the base-catalyzed condensation of phthalide anions with substituted cyclohexenones or related Michael acceptors. While this strategy is a recognized approach for constructing the anthraquinone framework, specific and detailed examples for the high-yield synthesis of 1,5-Dihydroxyanthraquinone are less frequently documented in the literature compared to other prominent methods. ijcce.ac.ir
Condensation of Meta-Hydroxybenzoic Acid in Molten Salts for 1,5-Dihydroxyanthraquinone Production
An industrially significant and technically straightforward method for producing 1,5-Dihydroxyanthraquinone involves the self-condensation of meta-hydroxybenzoic acid in a molten salt medium. google.com This process is particularly valuable as it utilizes benzene derivatives, which are readily available from petroleum, rather than traditional coal tar sources. google.com
The reaction is carried out by heating m-hydroxybenzoic acid in a melt of aluminum chloride (AlCl₃) and sodium chloride (NaCl). The molten salt acts as both the solvent and the catalyst for the condensation. While other condensation methods for m-hydroxybenzoic acid using sulfuric acid or vapor-phase conditions are known, they predominantly yield the 2,6-dihydroxy isomer. The use of the AlCl₃-NaCl melt is crucial for directing the reaction to produce 1,5-Dihydroxyanthraquinone in good yield. google.com
| Parameter | Condition |
|---|---|
| Reactant | meta-Hydroxybenzoic Acid |
| Catalyst/Solvent | Aluminum Chloride (AlCl₃) and Sodium Chloride (NaCl) melt |
| Reagent Ratio (by weight) | ~7-9 parts AlCl₃ and ~0.16-0.18 parts NaCl per 1 part m-hydroxybenzoic acid |
| Temperature Range | 170 °C to 210 °C |
| Atmosphere | Inert (e.g., Nitrogen) |
Reaction temperatures are critical; below 150 °C the rate is too slow for industrial application, while temperatures above 220 °C lead to a decrease in yield due to side reactions. google.com
Aerial Oxidation of Diketon-Dihydroxy Intermediates in 1,5-Dihydroxyanthraquinone Synthesis
The final step in several multi-step syntheses of 1,5-Dihydroxyanthraquinone is the aromatization of a hydrogenated precursor. A common and efficient method to achieve this is through aerial oxidation.
In the Friedel-Crafts pathway described previously (Section 2.1.1), the penultimate intermediate is 1,2,3,4,5,6,7,8-octahydro-9,10-dihydroxy-1,5-anthracenedione. This non-aromatic, diketon-dihydroxy compound is converted to the final product, 1,5-Dihydroxyanthraquinone, in good yield through aerial oxidation under basic conditions. ijcce.ac.ir This step effectively removes eight hydrogen atoms to form the fully conjugated and stable anthraquinone ring system.
Regiospecific Synthesis and Control in 1,5-Dihydroxyanthraquinone Derivatives
Achieving regiospecificity—the precise placement of functional groups—is a critical challenge in the synthesis of substituted anthraquinones. The ability to selectively produce the 1,5-isomer over other possibilities, such as the 1,8-dihydroxyanthraquinone, is essential for its use as a dye intermediate.
The Friedel-Crafts based synthesis starting from 1,4-dimethoxybenzene is an example of a highly regioselective process. ijcce.ac.irijcce.ac.ir The symmetrical nature of the starting material and the directing effects of the methoxy groups and the growing side chains at each stage of the synthesis predetermine the final 1,5-substitution pattern. The two butanoic acid chains are added symmetrically, which, after the double cyclization, locks in the orientation that ultimately places the hydroxyl groups at the C1 and C5 positions.
Similarly, in the Diels-Alder approach, regiocontrol is dictated by the electronic and steric properties of the diene and the dienophile. nih.gov The synthesis can be designed to produce either the 1,5- or the 1,8-dihydroxyanthraquinone pattern from a common intermediate by carefully selecting the reaction partner in the cycloaddition step. iastate.edu For instance, reacting a specific quinone intermediate with one diene can lead to the 1,5-isomer, while its aromatized naphthoquinone derivative can react with a different diene to produce the 1,8-isomer. iastate.edu This highlights the versatility of the Diels-Alder strategy in achieving selective synthesis of anthraquinone isomers. Furthermore, the synthesis of various symmetrically substituted 1,5-bisacyloxyanthraquinone derivatives can be conveniently achieved through the acylation of the hydroxyl groups of 1,5-dihydroxyanthraquinone with appropriate acyl chlorides. nih.gov
Preparation of Symmetrical 1,5-Bisacyloxyanthraquinone Derivatives
Symmetrical 1,5-bisacyloxyanthraquinone derivatives are synthesized through the acylation of the hydroxyl groups of 1,5-dihydroxyanthraquinone. nih.gov This reaction provides a convenient pathway to this specific structural class of anthraquinones. The process involves treating 1,5-dihydroxyanthraquinone with appropriate acyl chlorides. nih.gov The reaction is typically carried out in the presence of a base, such as pyridine or sodium hydride, which facilitates the acylation process. nih.gov This method has been successfully used to prepare a range of symmetrical bis-substituted anthraquinones, including analogs like the bis(butyryloxy) and bis(2-chlorobenzoyl) derivatives. nih.gov
Table 1: Reaction Conditions for the Synthesis of Symmetrical 1,5-Bisacyloxyanthraquinone Derivatives
| Reactants | Reagents | Base | Product Class |
| 1,5-Dihydroxyanthraquinone | Acyl Chlorides | Pyridine or Sodium Hydride | Symmetrical 1,5-Bisacyloxyanthraquinones |
These derivatives have been investigated for their biological activities. For instance, the bisphenylpropionyloxy analog has demonstrated notable antioxidant activity. nih.gov
Green Chemistry Approaches and Sustainable Synthesis of 1,5-Dihydroxyanthraquinone
Traditional synthesis routes for 1,5-dihydroxyanthraquinone have often involved harsh conditions or environmentally hazardous materials. For example, older methods included the disulfonation of anthraquinone using mercury catalysts, which poses significant ecological problems related to mercury contamination. google.comgoogleapis.com Another route involving the dinitration of anthraquinone produces isomeric mixtures that are difficult to separate. googleapis.com Consequently, there is growing interest in developing greener and more sustainable synthetic methodologies.
While many industrial syntheses of anthraquinones rely on petrochemical precursors, natural sources provide a bio-based route to these compounds. Research has shown that anthraquinone compounds can be extracted from marine fungi, such as Penicillium flavidorsum. researchgate.net The extraction and characterization of these naturally occurring anthraquinones highlight the potential for biotechnological production from renewable microbial sources. This approach avoids the use of harsh chemicals and non-renewable starting materials inherent in many traditional chemical syntheses.
Modern synthetic chemistry emphasizes the use of environmentally benign reaction conditions and efficient catalytic systems. One approach to synthesizing 1,5-dihydroxyanthraquinone involves a Friedel-Crafts reaction starting from 1,4-dimethoxybenzene. ijcce.ac.irijcce.ac.ir This method is advantageous due to its use of inexpensive starting materials and relatively mild reaction conditions. ijcce.ac.irijcce.ac.ir
Other strategies focus on improving efficiency and reducing waste. For example, palladium-catalyzed dual acylation protocols have been developed to access functionalized anthraquinones in a one-pot relay process. thieme.de This method avoids the use of toxic carbon monoxide gas by employing readily available aldehydes for the acylation steps, representing a more efficient and less wasteful approach compared to stepwise methods. thieme.de Furthermore, anthraquinone-based compounds themselves are being utilized in green chemistry applications, such as for photocatalysis, due to their excellent optical and electron-mediating properties. nih.gov
Characterization Techniques for Synthetic Validation of 1,5-Dihydroxyanthraquinone and its Derivatives
The validation of synthesized 1,5-dihydroxyanthraquinone and its derivatives relies on a suite of modern analytical techniques to confirm their molecular structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is used to identify the chemical environment of protons in the molecule. The spectrum of a dihydroxyanthraquinone typically shows signals in the aromatic region (around 6.70-7.25 ppm) and distinct signals for the phenolic hydroxyl (OH) groups at lower fields (around 12.3-12.5 ppm). researchgate.net
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. For 1,5-dihydroxyanthraquinone (C₁₄H₈O₄), the calculated molecular weight is 240.21 g/mol . nist.gov Electron ionization mass spectrometry (EI-MS) is a common technique used to determine the mass-to-charge ratio of the molecular ion and its fragmentation patterns, which helps in structural elucidation. nist.gov
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is employed to identify the functional groups present in the molecule. The FTIR spectrum of an anthraquinone derivative shows characteristic absorption bands. For instance, the stretching vibration of the quinone carbonyl group (C=O) is typically observed in the region of 1586 cm⁻¹ to 1677 cm⁻¹. researchgate.net The presence of hydroxyl (-OH) groups is also confirmed by their characteristic stretching frequencies.
Table 2: Summary of Characterization Techniques for 1,5-Dihydroxyanthraquinone
| Technique | Purpose | Typical Findings |
| ¹H NMR Spectroscopy | Structural confirmation by analyzing proton environments. | Signals in the aromatic region (6.7-7.3 ppm) and for phenolic OH groups (~12.3-12.5 ppm). researchgate.net |
| Mass Spectrometry | Determination of molecular weight and formula. | Molecular ion peak confirming a molecular weight of approximately 240 g/mol . nist.gov |
| FTIR Spectroscopy | Identification of functional groups. | Characteristic C=O stretching bands (1586-1677 cm⁻¹) and O-H stretching bands. researchgate.net |
Advanced Spectroscopic and Computational Investigations of 1,5 Dihydroxyanthraquinone
Electronic Absorption Spectroscopy of 1,5-Dihydroxyanthraquinone Complexes
The electronic absorption spectra of metal complexes containing 1,5-Dihydroxyanthraquinone (also known as Anthrarufin) are complex and provide significant insight into the ligand's structure upon coordination. researchgate.netiaea.org Spectrophotometric studies of complexes with metals such as Neodymium (Nd), Praseodymium (Pr), Samarium (Sm), Thorium (Th), and Vanadium (V) have revealed that the 1,5-Dihydroxyanthraquinone ligand can exist in seven distinct excited states. iaea.org These states are differentiated not only by their degree of ionization but also by the predominant contribution of different tautomeric forms. researchgate.netiaea.org
The character of the electronic absorption spectra is fundamentally dependent on the state of the ligand, which includes both its ionization state and the prevailing tautomeric resonance structure. researchgate.net Quantum-chemical and correlation methods have been employed to interpret these spectra, identifying contributions from 9,10-anthraquinoid, 1,10-anthraquinoid, and 1,5-anthraquinoid tautomeric structures within the metal complexes. researchgate.netiaea.org Each of these forms is characterized by a unique πl,π*-band in the electronic absorption spectrum. rudn.ru The classification of known complexes is therefore based on the specific structure adopted by the ligand upon complexation. iaea.org
| Ligand State Characteristic | Influence on Electronic Absorption Spectrum | Identified Tautomeric Forms |
| Degree of Ionization | Determines the energy of electronic transitions and band positions. | 9,10-anthraquinoid |
| Tautomeric Equilibrium | The predominant tautomer dictates the overall spectral profile. | 1,10-anthraquinoid |
| Metal Ion Coordination | Influences both ionization and tautomerism of the ligand. | 1,5-anthraquinoid |
Quantum-Chemical Studies of 1,5-Dihydroxyanthraquinone Ligand States and Tautomerism
Quantum-chemical calculations have been indispensable in elucidating the intricate relationship between the structure of the 1,5-Dihydroxyanthraquinone ligand and the electronic spectra of its metal complexes. researchgate.netiaea.org These theoretical studies confirm that the ligand can adopt several tautomeric forms, with the 9,10-, 1,10-, and 1,5-anthraquinoid structures being the most significant contributors to the states observed in complexes. iaea.org
The combination of spectrophotometric data with quantum-chemical calculations, such as those using the Pariser-Parr-Pople (PPP) method, has allowed for the assignment of absorption bands to specific electronic transitions within these tautomeric forms. researchgate.net It has been established that the ground states of the molecules are more influential in tautomeric transformations than the excited states. researchgate.net The ionization of the ligand, which occurs during the formation of metal complexes, can significantly shift the tautomeric equilibrium. researchgate.net This shift is a key factor in the diverse electronic absorption spectra observed for different metal complexes of 1,5-Dihydroxyanthraquinone. researchgate.net
Density Functional Theory (DFT) Calculations on 1,5-Dihydroxyanthraquinone
Density Functional Theory (DFT) is a powerful computational method used to determine the optimized molecular structure and predict the vibrational frequencies of molecules like 1,5-Dihydroxyanthraquinone. Methodologies such as the B3LYP functional combined with a 6-31G* basis set are commonly employed for evaluating fundamental vibrational frequencies and the intensity of vibrational bands. nih.gov For 1,5-Dihydroxyanthraquinone, the ground state conformation is stabilized by strong intramolecular hydrogen bonds between the hydroxyl protons and the adjacent carbonyl oxygen atoms. These bonds result in a planar molecular structure.
A complete vibrational analysis involves the interpretation of Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectra with the aid of normal coordinate analysis based on a scaled quantum mechanical force field. nih.gov Unambiguous vibrational assignments for all fundamental modes can be made by calculating the potential energy distribution (PED). nih.gov While specific experimental and detailed computational vibrational analyses for 1,5-Dihydroxyanthraquinone are not broadly available in the cited literature, this theoretical approach is standard for providing a comprehensive understanding of its vibrational properties. nih.gov
The generation of singlet oxygen (¹O₂) by a photosensitizer is critically dependent on its ability to undergo intersystem crossing (ISC) from the first excited singlet state (S₁) to the lowest excited triplet state (T₁). nih.gov The efficiency of this process is inversely correlated with the energy gap between the S₁ and T₁ states (ΔE_ST). nih.gov A smaller S₁-T₁ energy gap generally facilitates a higher rate of intersystem crossing, leading to a greater triplet quantum yield (Φ_T) and, consequently, a higher singlet oxygen quantum yield (Φ_Δ). nih.gov
Investigations into the triplet state properties of 1,5-Dihydroxyanthraquinone have been conducted using nanosecond laser flash photolysis. researchgate.net These studies allow for the estimation of the triplet-triplet absorption spectra, triplet quantum yield, and triplet energy level. researchgate.net While direct DFT calculations of the S₁-T₁ gap for 1,5-Dihydroxyanthraquinone are not specified in the provided sources, the experimentally determined triplet quantum yields provide an indirect measure of the efficiency of the ISC process. researchgate.netuni-konstanz.de For instance, one study found that 1,5-diaminoanthraquinone, a related compound, has a fairly high triplet quantum yield, which suggests its energy gap is likely small. uni-konstanz.de This principle connects the theoretical ΔE_ST to the experimentally observed efficiency of ¹O₂ generation. nsf.govucla.edu
DFT calculations have been employed to investigate the interaction between the anionic form of 1,5-Dihydroxyanthraquinone and water molecules, a critical aspect for its application in aqueous electrochemical systems. nih.gov Specifically, the adsorption energy of a single water molecule onto the 1,5-Dihydroxyanthraquinone dianion (1,5-DHAQ²⁻) has been calculated. nih.gov
The calculated adsorption energy is -0.33 eV. nih.gov The negative value of this energy indicates that the adsorption process is spontaneous and energetically favorable. nih.gov This interaction is an important factor in understanding the solvation and stability of the molecule in its reduced state in aqueous electrolytes. nih.gov
| Interacting Species | Calculated Adsorption Energy (eV) | Process Character |
| 1,5-DHAQ²⁻ + H₂O | -0.33 | Spontaneous |
The molecular stability of 1,5-Dihydroxyanthraquinone in electrochemical environments, such as those in aqueous organic redox flow batteries, has been a subject of computational investigation. nih.govresearchgate.net DFT calculations have been used to predict its stability and explore potential degradation pathways. researchgate.netnih.gov
Computational studies have identified a hydrogen bond-mediated degradation mechanism for some dihydroxyanthraquinone isomers. researchgate.netnih.gov However, DFT calculations predict that 1,5-Dihydroxyanthraquinone possesses good chemical stability. nih.gov A key indicator of this stability is the calculated energy change (ΔE) for the formation of a di-anionic complex with two water molecules (2(1,5-DHAQ²⁻)·2H₂O), a potential degradation intermediate. The ΔE for this process in the case of 1,5-Dihydroxyanthraquinone is a highly unfavorable +16 eV, indicating that this degradation pathway is not viable. nih.gov This contrasts sharply with other isomers where similar reactions are energetically favorable. nih.gov This predicted stability is a crucial attribute for its performance in long-cycling electrochemical applications. researchgate.netnih.gov Other potential degradation mechanisms for dihydroxyanthraquinones in general include electrochemical reduction followed by dimerization. dtu.dk
Biological and Biomedical Research on 1,5 Dihydroxyanthraquinone and Its Derivatives
Pharmacological Activities and Therapeutic Potential
Anti-cancer and Antineoplastic Activities
1,5-Dihydroxyanthraquinone and its derivatives have been the subject of significant research for their potential as anti-cancer agents. These compounds exhibit a range of activities against various cancer cell lines, operating through several mechanisms.
Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. Several studies have demonstrated that anthraquinone (B42736) derivatives can trigger this process in tumor cells. For instance, certain anthraquinone anticancer drugs like aclarubicin (B47562) have been shown to be potent inducers of apoptosis. researchgate.net In studies comparing various anthraquinone drugs, aclarubicin was noted as the fastest acting, inducing DNA fragmentation in immortalized cell lines significantly earlier than doxorubicin (B1662922) or mitoxantrone (B413). researchgate.net
Research on specific synthetic derivatives has further elucidated these effects. A study on 1-hydroxy-3-(3-alkylaminopropoxy)-9,10-anthraquinone derivatives found that they could induce G2/M phase arrest in the cell cycle, leading to apoptosis in human bladder carcinoma cells (NTUB1). nih.gov This process was associated with an increase in the production of reactive oxygen species (ROS) and the upregulation of key regulatory proteins such as p21, cyclin B1, Bax, and p53. nih.gov Similarly, emodin (B1671224), another anthraquinone derivative, has been shown to promote apoptosis in breast cancer cells and non-small cell lung cancer cells. nih.govijbs.com The mechanisms underlying emodin's pro-apoptotic effects involve the regulation of various signaling pathways, including those involving estrogen receptors and ERCC1. nih.govijbs.com
The induction of apoptosis by these compounds is often mediated through the caspase pathway. plos.org Studies have shown that treatment with certain natural product derivatives can lead to the activation of caspases, which are critical executioners of the apoptotic process. mdpi.com
Derivatives of 1,5-dihydroxyanthraquinone have demonstrated significant cytotoxic effects against a variety of both murine and human tumor cell lines. In vitro studies are crucial for identifying the potency and selectivity of these compounds.
For example, a series of 9-alkoxy-1,5-dichloroanthracene derivatives were evaluated for their cytotoxicity against rat glioma C6 cells and human hepatoma G2 cells. nih.gov Several of these compounds were identified as potent cytotoxins. nih.gov Notably, the 9-butoxy derivative exhibited an IC50 value of 0.02 µM against C6 cells, which was more potent than the reference drug mitoxantrone (IC50 of 0.07 µM). nih.gov
Another study investigated anthraquinone derivatives isolated from the roots of Rubia philippinensis. nih.gov These compounds were tested against human melanoma (SK-MEL-5), murine melanoma (B16F10), and human breast adenocarcinoma (MCF7 and MDA-MB-231) cell lines. nih.gov Two compounds, xanthopurpurin (B15295) and lucidin-ω-methyl ether, showed particularly high selective toxicity towards the MDA-MB-231 breast cancer cell line at low concentrations, without affecting normal cells. nih.gov
Below is a table summarizing the cytotoxic activity of selected anthraquinone derivatives against various tumor cell lines.
| Compound/Derivative | Cell Line | Cell Type | IC50 Value | Source |
| 9-Butoxy-1,5-dichloroanthracene | C6 | Rat Glioma | 0.02 µM | nih.gov |
| Mitoxantrone (Reference) | C6 | Rat Glioma | 0.07 µM | nih.gov |
| 9-Alkoxy-1,5-dichloroanthracene derivative (5c) | Hep G2 | Human Hepatoma | 1.7 µM | nih.gov |
| Mitoxantrone (Reference) | Hep G2 | Human Hepatoma | 0.8 µM | nih.gov |
| Xanthopurpurin | MDA-MB-231 | Human Breast Adenocarcinoma | Significant Activity | nih.gov |
| Lucidin-ω-methyl ether | MDA-MB-231 | Human Breast Adenocarcinoma | Significant Activity | nih.gov |
The human hepatocellular carcinoma cell line, Hep G2, has been a common model for testing the efficacy of potential anti-cancer compounds, including anthraquinone derivatives. Research has shown that these compounds can inhibit the proliferation of Hep G2 cells through various mechanisms.
One study found that 2-hydroxy-3-methyl anthraquinone significantly inhibited the proliferation of Hep G2 cells in a concentration- and time-dependent manner. nih.gov The half-maximal inhibitory concentration (IC50) at 72 hours was 80.55 μM. nih.gov The mechanism was linked to the inhibition of SIRT1, which led to the induction of apoptosis. nih.gov
Furthermore, the cytotoxicity of 9-alkoxy-1,5-dichloroanthracene derivatives was also potent against Hep G2 cells. nih.gov Specifically, compounds designated as 5c, 5d, and 5l demonstrated significant cytotoxic effects in the XTT colorimetric assay. nih.gov Compound 5c had an IC50 value of 1.7 µM against Hep G2 cells. nih.gov
The table below highlights the inhibitory effects of specific anthraquinone derivatives on Hep G2 cells.
| Compound/Derivative | Cell Line | Effect | IC50 Value | Source |
| 2-hydroxy-3-methyl anthraquinone | Hep G2 | Inhibition of proliferation, apoptosis induction | 80.55 µM (at 72h) | nih.gov |
| 9-Alkoxy-1,5-dichloroanthracene (5c) | Hep G2 | Cytotoxicity | 1.7 µM | nih.gov |
| 9-Alkoxy-1,5-dichloroanthracene (5d) | Hep G2 | Potent Cytotoxicity | Not specified | nih.gov |
| 9-Alkoxy-1,5-dichloroanthracene (5l) | Hep G2 | Potent Cytotoxicity | Not specified | nih.gov |
Beyond cancer research, hydroxyanthraquinones have been identified as a novel class of inhibitors for HIV-1 proteinase. This enzyme is essential for the replication of the Human Immunodeficiency Virus (HIV), making it a critical target for AIDS therapy. nih.gov
Substituted anthraquinones that possess hydroxyl groups on one of their aromatic rings were found to be the most potent inhibitors within this class of compounds. nih.gov Enzyme kinetic data have indicated that these molecules act as competitive inhibitors, suggesting that they bind in the active-site groove of the HIV-1 proteinase, thereby blocking its function. nih.gov This discovery positions hydroxyquinones, including anthraquinone structures, as promising non-peptidic candidates for the development of new anti-HIV drugs. nih.gov
Antipsoriasis Drug Derivatives and Related Research
Psoriasis is a chronic inflammatory skin disease. Anthraquinone derivatives have been explored for their anti-inflammatory properties and potential application in treating psoriasis.
A study assessed the topical application of five anthraquinone aglycones derived from rhubarb—aloe-emodin, rhein, emodin, physcion, and chrysophanol—for psoriasis treatment. nih.gov In cell-based studies using macrophages and keratinocytes to model the inflammation seen in psoriasis, these anthraquinones were found to significantly reduce the production of inflammatory cytokines such as IL-6, IL-23, and TNF. nih.gov The mechanism of action involves the suppression of cytokine production by inhibiting the activation of the MAPK and NF-κB signaling pathways. nih.gov Furthermore, these compounds also downregulated inflammatory mediators in keratinocytes. nih.gov
Another line of research focuses on derivatives of natural products that can inhibit phosphodiesterase-4 (PDE4), an enzyme involved in the inflammatory phenotype of psoriasis. news-medical.net While not direct derivatives of 1,5-dihydroxyanthraquinone, this research highlights a key therapeutic strategy for psoriasis where novel compounds are being developed. For instance, a derivative of the natural product Moracin M was found to have favorable PDE4 inhibitory activity and demonstrated good anti-inflammatory effects in cellular models of psoriasis. news-medical.net
Anti-inflammatory and Antioxidative Activities
Research has demonstrated that 1,5-dihydroxyanthraquinone possesses both anti-inflammatory and antioxidative properties. These activities have been evaluated in various chemical and cellular assays, comparing its efficacy to other related anthraquinone compounds. While some studies indicate that its antioxidative activity may be lower than other derivatives like purpurin, its ability to counteract inflammatory processes and oxidative stress remains a significant area of investigation.
A key aspect of the anti-inflammatory action of 1,5-dihydroxyanthraquinone is its ability to suppress nitric oxide (NO) synthase. chemicalbook.com Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. Studies have shown that 1,5-dihydroxyanthraquinone can effectively inhibit NO production. In one study, it demonstrated a 61.1% inhibition of NO production at a concentration of 5 μg/mL. This suppressive effect on a critical inflammatory mediator highlights its potential as an anti-inflammatory agent.
Lipid peroxidation is a process of oxidative degradation of lipids, which can lead to cell membrane damage and is implicated in various diseases. The ability of a compound to inhibit this process is a measure of its antioxidant potential. The inhibitory effects of various anthraquinone derivatives on lipid peroxidation have been compared in studies using rat heart mitochondria. Research indicates that the specific arrangement of hydroxyl groups on the anthraquinone structure is crucial for this activity. While detailed results for 1,5-dihydroxyanthraquinone are part of broader comparative studies, the general findings suggest that certain structural configurations within the anthraquinone family are effective at inhibiting the propagation of lipid peroxyl radicals in mitochondrial membranes.
Antimalarial Agent Potential
1,5-Dihydroxyanthraquinone has been identified as a potential antimalarial agent. chemicalbook.com The search for new and effective treatments for malaria is a global health priority, especially with the rise of drug-resistant parasite strains. The mechanism of action for many antimalarial drugs involves the inhibition of heme polymerization in the parasite. While specific mechanistic studies on 1,5-dihydroxyanthraquinone are ongoing, research on other anthraquinones suggests that this class of compounds can interfere with this critical detoxification process in the Plasmodium falciparum parasite. researchgate.net For instance, studies on anthraquinones isolated from Rennellia elliptica showed strong antiplasmodial activity, indicating the potential of the anthraquinone skeleton in developing new antimalarial therapies. nih.gov
Interaction with Estrogen Receptors (ERα and ERβ)
The interaction of anthraquinone derivatives with estrogen receptors (ERα and ERβ) is an area of significant interest due to the implications for hormone-dependent cancers. Molecular docking simulations have been used to study the interactions between various anthraquinone derivatives and the estrogen receptor alpha (ERα). nih.gov These studies have found that hydrogen bonding and hydrophobic interactions are key factors governing the estrogenic activities of these compounds. nih.gov While some flavonoids and other related compounds have shown binding affinity for estrogen receptors, specific data on the direct interaction and binding affinity of 1,5-dihydroxyanthraquinone for ERα and ERβ require further dedicated investigation. Research on the related compound emodin has shown it can inhibit estrogen-induced proliferation of breast cancer cells by downregulating the expression of ERα. nih.gov
Antivirulent Potential and Inhibition of Biofilm Formation
Staphylococcus aureus is a major pathogen known for its ability to form biofilms, which are communities of bacteria that adhere to surfaces and are encased in a protective matrix. frontiersin.org These biofilms contribute to antibiotic resistance and chronic infections. nih.gov Several studies have highlighted the potential of anthraquinones as agents that can inhibit biofilm formation. While direct studies on 1,5-dihydroxyanthraquinone are part of a broader investigation into this class of compounds, research on other anthraquinones like emodin and alizarin (B75676) has shown significant reduction in S. aureus biofilm formation. nih.gov The mechanism often involves disrupting the quorum-sensing system of the bacteria or interfering with their ability to attach to surfaces. frontiersin.org
| Compound | Target Organism | Observed Effect | Reference |
|---|---|---|---|
| Emodin | Staphylococcus aureus | Significant reduction in biofilm formation | nih.gov |
| Alizarin | Staphylococcus aureus | Significant inhibition of biofilm formation at 10 μg/ml | nih.gov |
| TBHQ (Hydroquinone) | Staphylococcus aureus | Efficiently inhibits biofilm formation at 1 µg/mL | nih.gov |
Photodynamic Therapy (PDT) Applications and Photosensitization
Photodynamic therapy (PDT) is a medical treatment that uses a photosensitizer, light, and oxygen to kill cancer cells and other diseased cells. nih.govnih.gov Upon activation by light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS) that are toxic to the target cells. mdpi.com Natural anthraquinones are being explored for their photosensitive properties and potential application in PDT. nih.gov Their biocompatibility, low toxicity in the absence of light, and good photosensitivity make them attractive candidates. nih.gov
Anthraquinones isolated from plants have been shown to possess photosensitizing properties, acting through both Type I (superoxide anion radical generation) and Type II (singlet molecular oxygen generation) mechanisms. researchgate.net Although many porphyrin-based photosensitizers are currently in use, a small number of anthraquinone sensitizers are under consideration and evaluation for PDT applications. windows.net The natural anthraquinone Parietin, for example, has been shown to be a promising photosensitizer for the photodynamic therapy of leukemic cells and mammary carcinoma cells in vitro. nih.gov This suggests that 1,5-dihydroxyanthraquinone and its derivatives could also serve as effective photosensitizers, warranting further investigation into their photophysical and photobiological properties for PDT.
| Compound Class | Key Properties | Potential Advantages | Reference |
|---|---|---|---|
| Anthraquinones | Generate reactive oxygen species (ROS) upon light activation. | Good biocompatibility, low dark toxicity, natural abundance. | nih.govmdpi.com |
| Parietin (an Anthraquinone) | Shows photosensitizing ability in cancer cells; cytoplasmic localization. | Potential for topical treatment of cutaneous malignancies. | nih.gov |
| Porphyrins (e.g., Photofrin®) | Clinically approved; high singlet oxygen quantum yield. | Established efficacy for various cancer types. | windows.net |
Singlet Oxygen Generation Capacity and Quantum Yield
1,5-Dihydroxyanthraquinone, also known as anthrarufin, demonstrates the capacity to generate singlet oxygen (¹O₂) upon photoexcitation, a key process in photodynamic therapy. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of excited photosensitizer molecules that lead to the formation of singlet oxygen.
Research into the photophysical properties of various hydroxy-substituted 9,10-anthraquinones has provided data on their triplet state and singlet oxygen generation. The triplet quantum yield (ΦT) and the singlet oxygen quantum yield (ΦΔ) are crucial parameters in determining the potential of a compound as a photosensitizer. For 1,5-dihydroxyanthraquinone in acetonitrile (B52724), the triplet quantum yield is relatively low compared to other isomers, which directly impacts its singlet oxygen generating capacity.
The quantum yields for singlet oxygen generation for several dihydroxyanthraquinone isomers in acetonitrile have been documented, highlighting the influence of the hydroxyl group positioning on the photophysical behavior of these compounds.
Table 1: Triplet and Singlet Oxygen Quantum Yields of Dihydroxyanthraquinone Isomers in Acetonitrile
| Compound | Triplet Quantum Yield (ΦT) | Singlet Oxygen Quantum Yield (ΦΔ) |
|---|---|---|
| 1,2-Dihydroxyanthraquinone | 0.35 | 0.33 |
| 1,4-Dihydroxyanthraquinone | ~0.9 | 0.88 |
| 1,5-Dihydroxyanthraquinone | 0.12 | 0.11 |
| 1,8-Dihydroxyanthraquinone | 0.11 | 0.10 |
| 2,6-Dihydroxyanthraquinone | 0.35 | 0.33 |
This table is generated based on data presented in the literature.
Photoinduced DNA Cleavage and Photocytotoxicity
The ability of a compound to induce DNA damage upon light exposure is a critical aspect of its potential in photodynamic therapy. This process is often mediated by reactive oxygen species (ROS), such as singlet oxygen, generated by the photosensitizer. Given that 1,5-dihydroxyanthraquinone can generate singlet oxygen, it has the potential to induce photoactivated damage to biological macromolecules, including DNA.
Studies on related dihydroxyanthraquinone isomers, such as 1,8-dihydroxyanthraquinone (danthron) and 1,4-dihydroxyanthraquinone (quinizarin), have indicated that they exhibit a slight capacity to cleave plasmid DNA. The primary mechanism of interaction for these compounds with DNA is believed to be groove binding. While direct studies on the photoinduced DNA cleavage by 1,5-dihydroxyanthraquinone are not extensively detailed in the available literature, its proven ability to generate singlet oxygen suggests a potential for such activity.
Photocytotoxicity, or cell death upon light activation, is the desired outcome of photodynamic therapy. The efficacy of a photosensitizer is determined by its ability to be taken up by cells and, upon illumination, generate sufficient ROS to trigger apoptotic or necrotic cell death pathways. While specific photocytotoxicity studies on 1,5-dihydroxyanthraquinone are emerging, the photophysical properties of the molecule support its potential as a photocytotoxic agent.
Dihydroxyanthraquinones as TiO₂ Photosensitizers for Microbial Inactivation
1,5-Dihydroxyanthraquinone has been investigated as a photosensitizer for titanium dioxide (TiO₂) nanoparticles, creating a composite material capable of microbial inactivation under visible light. Bare TiO₂ is a potent photocatalyst but is primarily activated by UV light due to its wide bandgap. By adsorbing organic dyes like 1,5-dihydroxyanthraquinone onto the surface of TiO₂, the resulting material can harness visible light to generate reactive oxygen species.
Research has shown that materials composed of TiO₂ and 1,5-dihydroxyanthraquinone exhibit significant photocatalytic activity in the visible light spectrum. The photosensitization process is thought to occur through an indirect electron transfer mechanism. These photomaterials have demonstrated remarkable stability, a crucial factor for practical applications.
In terms of antimicrobial efficacy, TiO₂ sensitized with 1,5-dihydroxyanthraquinone has shown high activity against both Gram-negative and Gram-positive bacteria, as well as fungi, upon excitation with green light. The inactivation of microorganisms is achieved through the generation of ROS, which damage cellular structures, leading to cell death. The addition of potassium iodide to the system can further enhance the antimicrobial effect.
Structure-Activity Relationship (SAR) Studies of 1,5-Dihydroxyanthraquinone Derivatives
The biological activity of anthraquinone derivatives is highly dependent on their molecular structure, including the number and position of substituent groups. Structure-activity relationship (SAR) studies aim to understand how these structural variations influence the therapeutic effects of the compounds.
For dihydroxyanthraquinones, the position of the hydroxyl groups on the anthraquinone core is a key determinant of their biological and photophysical properties. As seen in the singlet oxygen quantum yields, the isomeric position of the two hydroxyl groups significantly alters the photosensitizing efficiency.
Furthermore, SAR studies on various anthraquinone derivatives have revealed several key principles:
Hydroxyl Groups: The presence and location of hydroxyl groups can influence cellular uptake and drug-target interactions. For instance, studies on aminoalkylamino-substituted anthraquinones have shown that the number of hydroxyl groups on the aromatic ring correlates with antiproliferative activity and inhibition of DNA synthesis.
Side Chains: The nature and positioning of side chains can dictate the mode of interaction with biological targets like DNA. For example, the introduction of aminoalkyl side chains can facilitate intercalative binding to DNA, which is often a factor in the cytotoxic mechanism of anticancer agents.
These general SAR principles are applicable to 1,5-dihydroxyanthraquinone and provide a framework for the rational design of new derivatives with enhanced photodynamic or other biomedical activities.
Mechanisms of Action at the Molecular and Cellular Level
The biological effects of 1,5-dihydroxyanthraquinone are a result of its interactions at the molecular and cellular levels. The mechanisms of action can be multifaceted, involving both its inherent chemical properties and its photochemical reactivity.
At the molecular level:
Reactive Oxygen Species (ROS) Generation: Upon absorption of light, 1,5-dihydroxyanthraquinone can transfer energy to molecular oxygen to produce highly reactive singlet oxygen. This is a primary mechanism in its photodynamic applications, as singlet oxygen can oxidize various biological molecules, including lipids, proteins, and nucleic acids, leading to cellular damage.
Enzyme Inhibition: 1,5-Dihydroxyanthraquinone has been reported to have suppressive effects on nitric oxide (NO) synthase and has been studied as a potential inhibitor of HIV-1 proteinase. These interactions suggest that it can directly modulate the activity of specific enzymes.
DNA Interaction: Like other planar aromatic molecules, anthraquinones can interact with DNA. While the primary mode for some isomers is groove binding, the potential for intercalation exists, especially with appropriate side-chain modifications. This interaction can interfere with DNA replication and transcription.
Molecular Stability: Computational and experimental studies have elucidated a hydrogen bond-mediated mechanism that contributes to the chemical stability of 1,5-dihydroxyanthraquinone during electrochemical processes. This intrinsic stability is a valuable property for a therapeutic agent.
At the cellular level:
Cellular Uptake: For any therapeutic effect, the compound must first enter the target cells. Studies with related dihydroxyanthraquinone derivatives have shown that cellular uptake is influenced by the molecular structure, particularly the presence of hydroxyl groups.
Inhibition of DNA Synthesis: A key cellular mechanism for the antiproliferative effects of some dihydroxyanthraquinone derivatives is the inhibition of DNA synthesis. This action is correlated with their ability to interact with DNA and DNA-processing enzymes.
Induction of Cell Death: In the context of photodynamic therapy, the ROS generated by photoactivated 1,5-dihydroxyanthraquinone can induce cell death through apoptosis or necrosis. This occurs as a consequence of widespread oxidative damage to critical cellular components, such as mitochondria and cell membranes.
Cell Cycle Arrest: Some dihydroxyanthraquinone derivatives have been shown to cause an accumulation of cells in the G2 phase of the cell cycle, indicating an interference with cell cycle progression.
Applications and Emerging Technologies Utilizing 1,5 Dihydroxyanthraquinone
Electrochemical Energy Storage Systems
The compound is a significant molecule in the development of sustainable energy solutions, particularly in Aqueous Organic Redox Flow Batteries (AORFBs). These batteries are a promising technology for large-scale energy storage from intermittent renewable sources like solar and wind. nih.govnih.gov Organic molecules are central to AORFBs as they are composed of earth-abundant elements, offer high synthetic tunability, and possess favorable electrochemical reversibility and reaction rates. nih.govnih.gov
Aqueous Organic Redox Flow Batteries (AORFBs)
In the context of AORFBs, which face challenges of short cycle lifetimes and low capacity, molecularly engineered electrolytes based on dihydroxyanthraquinone (DHAQ) isomers, including 1,5-Dihydroxyanthraquinone, have been developed to overcome these limitations. nih.govnih.gov
1,5-Dihydroxyanthraquinone has been successfully utilized as a key component of the anolyte (the negative electrolyte) in AORFBs. Research has demonstrated a high-performance battery configuration coupling a composite anolyte of 1,5-DHAQ, poly(anthraquinonyl sulfide), and carbon black with an alkaline catholyte of ferrocyanide ([Fe(CN)6]3−/4−). nih.govnih.govresearchgate.net This system has shown remarkable stability and high capacity. nih.govnih.govresearchgate.net The AORFB was able to achieve a stable cell discharge capacity of approximately 573 mAh at a current density of 20 mA/cm² over 1100 hours of cycling. nih.govnih.gov The average cell discharge voltage was recorded at about 0.89 V under the same current density. nih.govnih.gov
| Parameter | Value | Conditions |
| Anolyte | 1,5-DHAQ/poly(anthraquinonyl sulfide)/carbon black | Alkaline |
| Catholyte | [Fe(CN)6]3−/4− | Alkaline |
| Discharge Capacity | ~573 mAh | at 20 mA/cm² |
| Cycling Duration | 1100 hours | - |
| Average Discharge Voltage | ~0.89 V | at 20 mA/cm² |
This table presents the performance metrics of an Aqueous Organic Redox Flow Battery utilizing a 1,5-Dihydroxyanthraquinone-based anolyte.
To enhance the performance of AORFBs, a molecular engineering strategy has been applied to develop composite electrolytes with boosted capacity. nih.govrepec.org This involves using redox-active polymers in conjunction with 1,5-DHAQ. nih.gov Specifically, a composite system using 1,5-DHAQ with poly(anthraquinonyl sulfide) (PAQS) and carbon black has been shown to increase the effective solubility of 1,5-DHAQ to as high as 2.6 M (5.2 M electrons). nih.gov This engineered electrolyte demonstrates excellent chemical stability, with a low capacity fade rate of 0.02% per day over more than 1000 hours of testing in a flow battery cell. nih.gov
Computational studies and operando measurements have revealed a hydrogen bond-mediated degradation mechanism in DHAQ molecules during electrochemical reactions. nih.govnih.gov However, the specific isomeric structure of 1,5-Dihydroxyanthraquinone gives it superior stability compared to other isomers like 2,6-DHAQ. nih.gov
In its reduced state (1,5-DHAQ²⁻), the molecule is protected against degradation through a specific hydrogen bonding mechanism. nih.govresearchgate.net The reduced 1,5-DHAQ²⁻ spontaneously adsorbs a single water molecule to form a stable 1,5-DHAQ²⁻·H₂O complex. nih.gov In this configuration, the water molecule bonds with neighboring oxygen sites, which energetically prevents another DHAQ molecule from joining and initiating degradation pathways. nih.gov
Density Functional Theory (DFT) calculations confirm this stability. The energy change (ΔE) for the formation of an unstable complex involving two 1,5-DHAQ²⁻ molecules and two water molecules is highly unfavorable, with a calculated energy barrier as high as 16 eV. nih.gov In contrast, other isomers such as 1,2-DHAQ, 1,4-DHAQ, and 1,8-DHAQ have negative ΔE values for this process, indicating a spontaneous degradation pathway. nih.gov This inherent structural advantage makes 1,5-DHAQ a chemically stable anolyte for AORFB applications. nih.gov
Organic Semiconductor Materials for Solar Cells
Beyond energy storage, 1,5-Dihydroxyanthraquinone (referred to as anthrarufin in this context) has been theoretically investigated as a potential candidate for organic semiconductor materials in solar cells. acs.org The electronic and optical properties of organic molecules are critical for their performance in photovoltaic devices. acs.org
Electronic and Optical Properties for Photovoltaic Applications
Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been conducted to determine the key electronic and optical properties of 1,5-Dihydroxyanthraquinone for its potential use in organic solar cells. acs.org These properties, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), energy gap (Egap), and maximum absorption wavelength (λmax), are crucial for predicting the efficiency of charge transport and light absorption in a photovoltaic device. acs.org The investigation of such properties helps guide the design and synthesis of new organic derivatives with enhanced characteristics for semiconductor applications in organic electronics. acs.org
| Property | Description |
| HOMO/LUMO | Highest Occupied/Lowest Unoccupied Molecular Orbital energies, which determine charge injection and transport properties. |
| Energy Gap (Egap) | The difference between HOMO and LUMO energies, affecting the molecule's absorption spectrum. |
| Maximum Absorption (λmax) | The wavelength at which the molecule absorbs light most strongly. |
| Reorganization Energy (λ) | Relates to the charge transfer rate between molecules, a key factor in semiconductor performance. |
| Ionization Potential (IA) | The energy required to remove an electron from the molecule. |
| Electron Affinity (EA) | The energy released when an electron is added to the molecule. |
This table outlines key electronic and optical properties of 1,5-Dihydroxyanthraquinone studied for organic semiconductor applications.
Design and Synthesis of Derivatives with Enhanced Semiconductor Properties
The intrinsic electronic and optical properties of the anthraquinone (B42736) scaffold have prompted investigations into 1,5-dihydroxyanthraquinone (also known as this compound) and its derivatives as potential organic semiconductor materials. Research in this area is focused on modifying the core structure to tune its electronic characteristics for applications in organic electronics. Theoretical studies, utilizing methods like density functional theory (DFT), have been employed to investigate key electronic properties such as reorganization energy, ionization potential, electron affinity, and HOMO/LUMO energy gaps of various dihydroxyanthraquinone isomers, including the 1,5- configuration.
These computational studies guide the rational design and synthesis of new derivatives with enhanced semiconductor capabilities. The goal is to create materials with improved charge transport properties and optical absorption suitable for use in devices like organic solar cells. Synthetic strategies involve the targeted functionalization of the 1,5-dihydroxyanthraquinone molecule. A common method is the acylation of the hydroxyl groups with various acyl chlorides in the presence of a base like pyridine or sodium hydride to produce symmetrically substituted 1,5-bisacyloxyanthraquinone derivatives nih.gov. By varying the acyl groups, chemists can systematically alter the electronic properties of the molecule to optimize its performance as a semiconductor.
Table 1: Synthetic Approaches for 1,5-Dihydroxyanthraquinone Derivatives
| Synthetic Method | Precursor | Reagents | Derivative Class |
|---|---|---|---|
| Friedel-Crafts Reaction | 1,4-dimethoxybenzene (B90301) | Phthalic anhydride, AlCl3 | Dihydroxyanthraquinones |
| Acylation | 1,5-Dihydroxyanthraquinone | Acyl chlorides, Pyridine/Sodium Hydride | 1,5-Bisacyloxyanthraquinones nih.gov |
Dye and Pigment Industries
1,5-Dihydroxyanthraquinone is a crucial intermediate compound in the synthesis of a wide range of synthetic dyes and pigments. chemdad.comchemicalbook.com Its stable anthraquinone core is the basis for producing colors, particularly in the red to blue spectrum, by introducing additional functional groups. wikipedia.org Anthraquinone-based colorants are highly valued across various industries for their exceptional stability and brightness. dyestuffscn.com
Anthraquinone dyes are a significant class of colorants for textiles, known for their excellent light fastness. wikipedia.org Dyes derived from 1,5-dihydroxyanthraquinone are used to color various fibers, including polyester, cellulose acetate, nylon, and cotton. nih.gov The robustness of the anthraquinone structure contributes to the durability of the coloration, making these dyes suitable for fabrics requiring high performance and longevity. Specific derivatives are synthesized to meet the demands of different textile materials and dyeing processes, such as thermofixation for polyester fabrics. google.com The development of hydrophobic anthraquinone dyes has also been explored to impart properties like water repellency to cotton textiles. researchgate.net
In addition to soluble dyes, the anthraquinone structure is the basis for high-performance pigments used in plastics and coatings. Organic pigments are valued for their high color strength and gloss. inachemicals.com Anthraquinone-based pigments are part of the polycyclic pigment group, which is known for good fastness properties. These pigments are incorporated into materials like PVC, polystyrenes, and other engineering polymers, as well as high-grade industrial coatings and paints, where durability and resistance to heat and solvents are required. inachemicals.com
1,5-Dihydroxyanthraquinone is a key starting material in the production of certain disperse dyes, particularly blue shades. chemdad.comchemicalbook.com Disperse dyes are non-ionic colorants with low water solubility, designed for dyeing hydrophobic fibers like polyester. The synthesis pathway often involves the sulfonation, nitration, reduction, and subsequent chemical modifications of the 1,5-dihydroxyanthraquinone core to produce complex structures with the desired color and dyeing properties. For example, the intermediate can be converted via dinitrodihydroxyanthraquinone to create specific blue dyes. chemdad.com One documented route leads to the creation of Disperse Blue S-BGL through a multi-step process starting with the sulfonation of 1,5-dihydroxyanthraquinone.
Table 2: Examples of Dyes Derived from 1,5-Dihydroxyanthraquinone Intermediates
| Dye Class | Specific Dye Example | Precursor/Intermediate |
|---|---|---|
| Disperse Dyes | Disperse Blue S-BGL | 1,5-dihydroxyanthraquinone-2,6-disulfonic acid |
| Disperse Dyes | Disperse Blue 1 | 1,5-diaminoanthraquinone / 1,5-dinitroanthraquinone nih.gov |
Vat dyes are a class of water-insoluble dyes that are applied to fibers—typically cellulosic materials like cotton—in a reduced, soluble "leuco" form. ripublication.com 1,5-Dihydroxyanthraquinone is a precursor for creating these complex dyes. chemicalbook.com The synthesis involves converting it into derivatives like 1,5-diaminoanthraquinone, which can then undergo condensation reactions to build the larger, multi-ring structures characteristic of vat dyes. chemdad.comgoogle.com These dyes are prized for their outstanding fastness to washing, light, and chlorine, making them among the most durable dyes for cotton. wikipedia.org The process for creating anthraquinone vat dyes can involve fusing derivatives at high temperatures, sometimes using a boric acid condensation aid, to form the final dye molecule. google.com
Environmental and Industrial Applications
Beyond the dye industry, 1,5-dihydroxyanthraquinone and its parent compound, anthraquinone, have several other specialized applications.
In industrial settings, the parent compound anthraquinone is used as an additive in the alkaline pulping process within the paper and pulp industry. nih.gov In the field of analytical chemistry, 1,5-dihydroxyanthraquinone has been proposed as a reagent for the detection of calcium, as it forms insoluble calcium lakes. chemdad.com Its ability to act as a chelating ligand for various transition metals also suggests potential applications in metal separation or catalysis. wikipedia.org
From an environmental perspective, the prevalence of anthraquinone dyes in textile effluents has spurred research into remediation technologies. A significant application is the use of microorganisms, particularly fungi, for the bioremediation of water contaminated with these dyes. nih.gov Fungal species like Aspergillus sp. have demonstrated the ability to decolorize and degrade various anthraquinone dyes, breaking down their complex structures and reducing their environmental impact. nih.gov
Photocatalytic Activity in Visible Light
1,5-Dihydroxyanthraquinone, like other anthraquinone (AQ) derivatives, is investigated for its potential in photocatalysis, a process that utilizes light to accelerate a chemical reaction. researchgate.netresearchgate.net Photocatalytic technology is a promising solution for addressing environmental contamination by degrading a wide range of pollutants in water and air. researchgate.net The fundamental mechanism involves a photocatalytic material that, when excited by light, generates electron-hole pairs. researchgate.net These charge carriers then react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic pollutants into simpler, less harmful substances like CO2 and water. researchgate.netajol.info
Anthraquinones are valuable in this field as they can act as organic photosensitizers, enhancing the efficiency of semiconductor photocatalysts like titanium dioxide (TiO2). researchgate.netnih.gov A major limitation of TiO2 is that its wide band gap only allows it to be activated by UV light, which constitutes a small portion of the solar spectrum. researchgate.net By using a dye sensitizer like 1,5-dihydroxyanthraquinone, which absorbs light in the visible range, the system can harness a larger portion of solar energy. researchgate.net The dye absorbs visible light, enters an excited state, and then injects an electron into the conduction band of the semiconductor, initiating the degradation process. researchgate.net Research has shown that the presence of hydroxy groups on the anthraquinone structure is significant for this activity. whiterose.ac.uk This approach has been successfully applied to the degradation of various pollutants, including textile dyes and other organic contaminants. researchgate.netajol.info
| Catalyst System | Target Pollutant | Light Source | Key Finding |
|---|---|---|---|
| Anthraquinone (AQ) with TiO2 | General Organic Pollutants | Sunlight | AQ acts as a photosensitizer, enabling the use of visible light to degrade pollutants that are otherwise broken down mainly by UV light. nih.gov |
| Dye-sensitized Pt-TiO2 | Hydrogen Evolution (from water) | Visible Light | Hydroxy groups on the anthraquinone molecule were found to be crucial for inducing photocatalytic activity. whiterose.ac.uk |
| Heterogeneous UV-TiO2 | Textile Wastewater | UV Light | This technology is effective for removing organic pollutants and has been commercialized in several countries. ajol.info |
Recycling and Repurposing By-products from Dyeing Processes
The textile industry is a major consumer of water and producer of hazardous effluents, with a significant portion of dyes lost during the dyeing process. ripublication.compisrt.org Anthraquinone dyes, including those derived from 1,5-dihydroxyanthraquinone, are the second most important class of textile dyes and are known for their complex, stable structures that are difficult to degrade naturally. nih.gov This poses a serious environmental challenge, making the treatment of textile wastewater a critical area of research. whiterose.ac.uknih.gov
While information on the direct repurposing of chemical by-products from the synthesis of 1,5-dihydroxyanthraquinone dyes is limited, significant research focuses on treating the effluent to enable the recycling of water. pisrt.orgresearchgate.net Effective treatment removes color and toxic organic compounds, making the water suitable for reuse in subsequent dyeing cycles. whiterose.ac.uk
Several methods are employed to treat wastewater containing anthraquinone dyes:
Adsorption: Activated carbon, often derived from agricultural waste, is a highly effective adsorbent for removing dyes from water due to its porous structure. researchgate.net
Biodegradation: Mycoremediation, using fungi and their ligninolytic enzymes, can break down the complex structure of anthraquinone dyes. nih.gov This is considered an economical and feasible approach. nih.gov
Advanced Oxidation Processes (AOPs): Processes like photocatalysis and Fenton oxidation are used to mineralize the dyes into less harmful compounds. ajol.info
Hydrolytic-aerobic Recycling: A biofilm hydrolytic–aerobic recycling process has been shown to effectively remove anthraquinone dyes and chemical oxygen demand (COD) from synthetic wastewater, demonstrating a method where the treated water could be recycled. researchgate.net
These technologies focus on degrading the dye and decontaminating the process water rather than isolating and repurposing specific by-products. The primary goal is to minimize the environmental impact of the dyeing industry and move towards a closed-loop system for water usage. whiterose.ac.ukpisrt.org
Analytical Chemistry Applications
Chelating Ligand for Transition Metals
1,5-Dihydroxyanthraquinone is an effective chelating ligand for transition metals. researchgate.netwikipedia.org A chelating ligand is a molecule that can form multiple bonds to a single central metal ion, holding it like a claw. researchgate.net The structure of 1,5-dihydroxyanthraquinone is well-suited for this function. The oxygen atoms of the two hydroxyl (-OH) groups and the two carbonyl (C=O) groups can act as electron-pair donors, forming coordinate covalent bonds with a positively charged metal ion. researchgate.net
This chelating ability leads to the formation of stable metal complexes, known as chelates. researchgate.netresearchgate.net The formation of these complexes is a result of the interaction between the metal ion and the ligand. du.ac.in Dihydroxyanthraquinones can form complexes with various stoichiometries, such as 1:1 and 2:1 (metal:ligand), depending on the specific metal and reaction conditions. researchgate.net The study of these interactions is important as the formation of metal complexes can alter the chemical and physical properties of both the anthraquinone molecule and the metal ion. researchgate.net
| Dihydroxyanthraquinone Isomer | Metal Ion | Observed Stoichiometry (Metal:Ligand) | Reference Finding |
|---|---|---|---|
| 1,5-Dihydroxyanthraquinone | Transition Metals | Not specified | Serves as a known chelating ligand for transition metals. researchgate.netwikipedia.org |
| 1,8-Dihydroxyanthraquinone (Chrysazin) | Aluminium(III) | 1:1 and 2:1 | Formation of two distinct complexes was highlighted using electronic absorption spectroscopy. researchgate.net |
| 1,8-Dihydroxyanthraquinone | Magnesium(II) | 1:1 | The complex shows a maximum absorbance at 510 nm with a logarithmic stability constant (log K) of 4.08. researchgate.net |
Spectrophotometric Determination of Metal Ions in Solution
The ability of 1,5-dihydroxyanthraquinone to form colored complexes with metal ions is the basis for its application in analytical chemistry, specifically for the spectrophotometric determination of these ions in solution. researchgate.net Spectrophotometry is a widely used analytical technique that measures the amount of light absorbed by a chemical substance. researchgate.net
When 1,5-dihydroxyanthraquinone (a chromogenic organic reagent) binds with a specific metal ion, it forms a colored chelate. researchgate.net This complex will absorb light at a characteristic wavelength (λmax) in the UV-Visible spectrum. researchgate.net According to the Beer-Lambert law, the absorbance of the solution is directly proportional to the concentration of the colored complex, and therefore to the concentration of the metal ion.
This method offers several advantages, including simplicity, high sensitivity for detecting trace amounts, and cost-effectiveness. researchgate.net By creating a calibration curve using solutions of known metal ion concentrations and measuring their absorbance, the concentration of the metal ion in an unknown sample can be accurately determined. researchgate.net For instance, a method for determining copper (Cu2+) using a similar compound showed a detection limit of 2.7 x 10^-7 mol L^-1. researchgate.net Another study using 1,4-dihydroxyanthraquinone (Quinizarin) proposed a sensitive method for the determination of lithium, where the formed complex develops a bluish-violet color with a maximum absorbance at 601 nm. researchgate.net
| Reagent | Metal Ion | Max. Absorbance (λmax) | Detection Limit / Dynamic Range |
|---|---|---|---|
| 1,4-Dihydroxyanthraquinone (Quinizarin) | Lithium (Li+) | 601 nm | Not specified, described as a "very sensitive" method. researchgate.net |
| 1,8-Dihydroxyanthraquinone | Magnesium (Mg2+) | 510 nm | Valid for concentrations between 0.25 and 2.00 ppm. researchgate.net |
| Unspecified Dihydroxyanthraquinone derivative | Copper (Cu2+) | Not specified | Detection limit of 2.7 x 10^-7 mol L-1; Dynamic range of 8.0×10^-7 to 2.0×10^-5 M. researchgate.net |
Future Research Directions and Challenges in 1,5 Dihydroxyanthraquinone Studies
Development of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity
The development of efficient and selective synthetic routes to 1,5-Dihydroxyanthraquinone is a cornerstone of its broader application. Historically, its synthesis has been approached through various strategies, including Diels-Alder reactions and anionic condensations. ijcce.ac.ir However, these methods can be hindered by the high cost of starting materials. ijcce.ac.ir
Future research is focused on developing more economical and environmentally friendly synthetic methods. One promising approach involves the use of inexpensive starting materials and milder reaction conditions. ijcce.ac.irijcce.ac.ir For instance, a regioselective preparation based on the Friedel-Crafts reaction starting from 1,4-dimethoxybenzene (B90301) has been successfully demonstrated. ijcce.ac.irijcce.ac.ir This method not only offers an advantage in terms of cost but also yields interesting by-products with potential biological activities. ijcce.ac.irijcce.ac.ir
Further research is needed to optimize these newer pathways to improve yields and reduce the formation of isomeric impurities. The exploration of novel catalytic systems, including biocatalysis, could lead to highly selective syntheses under green conditions. The challenge lies in designing catalysts that can precisely control the regiochemistry of the anthraquinone (B42736) core formation.
Current synthetic strategies often involve multiple steps, including the preparation of precursors like 1,5-dimethoxyanthraquinone (B1606935) followed by hydrolysis. chemicalbook.comgoogle.com Streamlining these processes into one-pot or continuous-flow reactions presents a significant opportunity to enhance efficiency and reduce waste. mdpi.com Overcoming the challenges associated with reaction control and product purification in these integrated systems will be crucial for their successful implementation.
Elucidation of Complex Biological Mechanisms and Targeting Strategies
While 1,5-Dihydroxyanthraquinone and its derivatives have shown potential in various biological applications, a deeper understanding of their mechanisms of action is required for targeted therapeutic development. The planar structure of the anthraquinone scaffold allows it to interact with biological macromolecules, but the specific targets and downstream signaling pathways are not fully elucidated. nih.gov
Future research should focus on identifying the specific cellular and molecular targets of 1,5-Dihydroxyanthraquinone. This includes investigating its interactions with proteins, nucleic acids, and other cellular components. Techniques such as proteomics, genomics, and advanced molecular modeling can be employed to map these interactions and understand their functional consequences. The design of multifunctional small molecules containing the 1,5-Dihydroxyanthraquinone scaffold represents an attractive goal for medicinal chemists. researchgate.net
A significant challenge in this area is the potential for off-target effects, which is common for planar aromatic molecules that can intercalate into DNA. researchgate.net Differentiating between specific, targeted interactions and non-specific effects is crucial for developing safe and effective therapeutic agents. Furthermore, understanding the metabolic fate of 1,5-Dihydroxyanthraquinone in biological systems is essential to predict its bioavailability and potential toxicity.
Developing targeted delivery systems for 1,5-Dihydroxyanthraquinone could enhance its therapeutic efficacy while minimizing systemic side effects. This could involve conjugation to targeting moieties such as antibodies or peptides, or encapsulation in nanoparticle-based drug delivery systems. The challenge will be to design these systems to release the compound at the desired site of action in a controlled manner.
Advanced Materials Science: Integration of 1,5-Dihydroxyanthraquinone in Hybrid Systems
The unique electronic and optical properties of 1,5-Dihydroxyanthraquinone make it a promising candidate for applications in advanced materials. rsc.org Its integration into hybrid systems, combining the properties of the organic molecule with those of inorganic or polymeric materials, is a rapidly growing area of research.
Future research will likely focus on the development of novel hybrid materials incorporating 1,5-Dihydroxyanthraquinone for applications in electronics, photonics, and energy storage. For example, its use as a component in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs) is being explored. researchgate.net The ability to tune the optoelectronic properties of anthraquinone derivatives through chemical modification is a key advantage in this context. aip.orgaip.org
A significant challenge is to control the morphology and interface between 1,5-Dihydroxyanthraquinone and the other components of the hybrid system. The performance of these devices is highly dependent on the molecular packing and orientation at the nanoscale. Developing fabrication techniques that allow for precise control over these parameters is essential for achieving high-performance devices.
In the realm of energy storage, dihydroxyanthraquinone derivatives are being investigated as electrolytes in aqueous organic redox flow batteries (AORFBs). nih.govresearchgate.net Computational studies have suggested that 1,5-Dihydroxyanthraquinone exhibits good chemical stability for this application. nih.gov Future research will focus on optimizing the electrolyte composition and cell design to improve the capacity, efficiency, and lifetime of these batteries. nih.govresearchgate.net The challenge lies in overcoming issues such as solubility and long-term stability of the organic redox-active species. acs.org
Computational Design of Next-Generation 1,5-Dihydroxyanthraquinone Derivatives with Tuned Properties
Computational chemistry and molecular modeling are powerful tools for the rational design of new 1,5-Dihydroxyanthraquinone derivatives with tailored properties. Density functional theory (DFT) and other quantum chemical methods can be used to predict the electronic, optical, and redox properties of novel compounds before they are synthesized in the laboratory. aip.orgaip.orgacs.org
Future research will increasingly rely on computational screening to identify promising candidates for specific applications. For example, by systematically modifying the substituents on the anthraquinone core, it is possible to tune the HOMO-LUMO gap, redox potentials, and absorption spectra. aip.orgaip.orgnih.gov This in silico approach can significantly accelerate the discovery of new materials with optimized performance. acs.org
A key challenge in computational design is the accuracy of the theoretical models. The predictive power of these models depends on the level of theory and the inclusion of environmental effects, such as solvent and solid-state packing. acs.org Validating the computational predictions with experimental data is crucial for refining the models and ensuring their reliability. nih.gov
The design of derivatives with improved solubility and stability is another important area for computational studies. By calculating properties such as solvation free energy, it is possible to predict how different functional groups will affect the solubility of the molecule in a given solvent. acs.org This is particularly important for applications such as redox flow batteries and biological systems.
Scale-Up and Industrial Translation of Academic Discoveries
The successful translation of laboratory-scale discoveries involving 1,5-Dihydroxyanthraquinone into industrial applications requires addressing the challenges of scale-up and process optimization. While a new synthetic method may be efficient on a gram scale, its feasibility for large-scale production depends on factors such as cost, safety, and environmental impact. google.comtrea.com
Future research in this area will focus on developing robust and scalable manufacturing processes for 1,5-Dihydroxyanthraquinone and its derivatives. This includes optimizing reaction conditions, developing efficient purification methods, and minimizing waste generation. trea.com The transition from batch to continuous manufacturing processes can offer significant advantages in terms of efficiency, consistency, and safety. mdpi.com
A major challenge in the industrial translation is the economic viability of the process. The cost of raw materials, energy consumption, and capital investment must be carefully considered. google.comprof-research.com For many applications, 1,5-Dihydroxyanthraquinone will need to compete with existing materials on both performance and price.
Furthermore, regulatory considerations and the need for sustainable manufacturing practices are becoming increasingly important. pmarketresearch.com Future industrial processes will need to comply with stringent environmental regulations and demonstrate a favorable life cycle assessment. The development of green chemistry approaches for the synthesis and application of 1,5-Dihydroxyanthraquinone will be a key factor in its long-term industrial success. tandfonline.com
Q & A
Basic: What experimental methods are recommended to characterize the purity and structure of 1,5-DHAQ?
Methodological Answer:
To confirm the structure and purity of 1,5-DHAQ, employ a combination of spectroscopic and analytical techniques:
- Nuclear Magnetic Resonance (NMR): Analyze NMR peaks for aromatic protons (e.g., δ 7.82 ppm for doublets and δ 7.66 ppm for double doublets) and hydroxyl groups (δ 12.01 ppm) .
- Fourier-Transform Infrared Spectroscopy (FTIR): Identify key functional groups, such as C=O stretching (~1637 cm) and aromatic C-H bending (~1604 cm) .
- Mass Spectrometry (MS): Confirm molecular weight with a parent ion peak at m/z 240 (M) .
- Elemental Analysis: Verify empirical formula (CHO) with calculated vs. observed C (70.00% vs. 70.02%) and H (3.36% vs. 3.37%) .
Advanced: How can computational models elucidate the excited-state proton transfer dynamics of 1,5-DHAQ?
Methodological Answer:
The dual fluorescence behavior of 1,5-DHAQ in ethanol arises from intramolecular proton transfer in the excited state. To study this:
- Density Functional Theory (DFT): Simulate potential energy surfaces (PES) for ground (S), first excited singlet (S), and triplet (T) states to identify energy barriers for proton transfer .
- Time-Dependent DFT (TD-DFT): Calculate absorption/emission spectra and compare with experimental data. Include solvent effects (e.g., ethanol polarity) using continuum solvation models .
- Vibrational Analysis: Examine IR/Raman spectra for O-H···O hydrogen bond strengthening post-proton transfer, confirming stabilization of tautomeric forms .
Basic: What synthetic routes are available for preparing 1,5-DHAQ?
Methodological Answer:
1,5-DHAQ is synthesized via sulfonic acid hydrolysis:
- Key Reaction: Heat sodium 1,5-anthraquinonedisulfonate with calcium oxide and magnesium chloride in water (autoclave, 180–200°C). Optimize molar ratios (e.g., 1:1.3 CaO:sulfonate) to maximize yield .
- Purification: Recrystallize from hot methanol or ethanol to remove sulfonic acid byproducts. Monitor purity via HPLC or TLC .
Advanced: How can 1,5-DHAQ be utilized in designing carbon dots (CDs) for electrochemical applications?
Methodological Answer:
1,5-DHAQ serves as a precursor for CDs via solvothermal synthesis:
- Procedure: Dissolve 100 mg 1,5-DHAQ in 3 mL DMF with 50% HO. Heat at 180°C for 6 hours in an autoclave. Filter the residue (0.22 μm) and disperse in ethanol .
- Characterization:
Advanced: What strategies optimize 1,5-DHAQ-derived dyes (e.g., Acid Blue 45) for industrial-scale synthesis?
Methodological Answer:
To enhance dye synthesis efficiency:
- Sulfonation: React 1,5-DHAQ with oleum (20% SO) at 120°C to form 1,5-dihydroxyanthraquinone-2,6-disulfonic acid. Monitor reaction progress via UV-Vis (λ ~600 nm) .
- Nitro Reduction: Use catalytic hydrogenation (Pd/C, H) or NaSO to reduce nitro intermediates. Optimize pH (8–9) to prevent desulfonation .
- Yield Improvement: Employ high-pressure reactors (e.g., 10–15 bar) and inert atmospheres (N) to minimize side reactions .
Basic: What safety protocols are critical for handling 1,5-DHAQ in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Storage: Keep in airtight containers at 4°C, protected from light and moisture. Ensure compatibility with glass or HDPE containers .
- Spill Management: Use absorbent materials (e.g., vermiculite) and avoid dry sweeping to prevent dust inhalation .
Advanced: How does crystallography clarify the molecular structure and reactivity of 1,5-DHAQ derivatives?
Methodological Answer:
- X-Ray Diffraction (XRD): Resolve nitro-substituted derivatives (e.g., 1,5-dinitro-4,8-dihydroxyanthraquinone) to reveal planarity of the anthraquinone core and nitro group orientation (~88° tilt from the plane). Analyze anisotropic thermal vibrations of oxygen atoms to infer hydrogen bonding patterns .
- Hydrogen Bonding Analysis: Use crystallographic data to identify intramolecular O-H···O interactions, which influence solubility and tautomer stability .
Advanced: How can 1,5-DHAQ derivatives function as ratiometric chemosensors for metal ions?
Methodological Answer:
- Sensor Design: Functionalize 1,5-DHAQ with β-cyclodextrin or nitrogen/sulfur co-doped carbon dots (NSP-CDs) to enhance selectivity for Al and Fe.
- Detection Mechanism: Monitor fluorescence quenching (e.g., λ shift from 450 nm to 520 nm) upon metal binding. Validate via Job’s plot analysis and DFT calculations .
- Application: Use in cell imaging (HeLa cells) and real-sample analysis (water, serum) with detection limits <1 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
